1-Methylnonyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decan-2-yl prop-2-enoate, also known as iso-Decyl acrylate or 1-Methylnonyl acrylate, is an organic compound with the molecular formula C13H24O2. It is a member of the acrylate family, characterized by the presence of an acrylate group (prop-2-enoate) attached to a decan-2-yl group. This compound is used primarily in the production of polymers and copolymers, which have applications in various industries including adhesives, coatings, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decan-2-yl prop-2-enoate can be synthesized through the esterification of decan-2-ol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of decan-2-yl prop-2-enoate involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Decan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The acrylate group in decan-2-yl prop-2-enoate can undergo free radical polymerization to form homopolymers or copolymers.
Hydrolysis: The ester bond in decan-2-yl prop-2-enoate can be hydrolyzed under acidic or basic conditions to yield decan-2-ol and acrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the free radical polymerization of decan-2-yl prop-2-enoate.
Major Products Formed
Polymerization: The major products are polymers or copolymers with varying properties depending on the comonomers used.
Hydrolysis: The major products are decan-2-ol and acrylic acid.
Scientific Research Applications
Decan-2-yl prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in medical adhesives and coatings for medical devices.
Mechanism of Action
The mechanism of action of decan-2-yl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with varying degrees of cross-linking. These polymers can exhibit unique mechanical and chemical properties, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Hexadecyl prop-2-enoate: Another acrylate ester with a longer alkyl chain, used in similar applications but with different physical properties.
Methyl methacrylate: A widely used acrylate monomer with a shorter alkyl chain, known for its use in the production of polymethyl methacrylate (PMMA).
Butyl acrylate: An acrylate ester with a shorter alkyl chain, commonly used in the production of flexible and adhesive polymers.
Uniqueness
Decan-2-yl prop-2-enoate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties to the resulting polymers. The longer alkyl chain provides increased hydrophobicity and flexibility, making it suitable for applications where these properties are desired .
Properties
CAS No. |
51443-72-2 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
decan-2-yl prop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-12(3)15-13(14)5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
GUOJYIXWHMJFDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.